tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate
Description
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-14(2,3)23-13(20)19-15(12-17-8-9-18-12)4-6-16(7-5-15)21-10-11-22-16/h8-9H,4-7,10-11H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
IKLDKMOWWGAITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxaspiro[4.5]decan-8-yl Core
The initial step involves synthesizing the dioxaspiro structure, which serves as the backbone for subsequent functionalization.
- Starting from 1,4-dioxaspiro[4.5]decan-8-ol, the compound undergoes selective oxidation or substitution reactions to introduce functional groups suitable for further modifications.
- A typical reaction involves the use of chlorosulfonyl or sulfonyl chloride derivatives to activate the hydroxyl group, facilitating subsequent coupling reactions.
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| 1,4-dioxaspiro[4.5]decan-8-ol | 82 mmol | 0°C, in CH₂Cl₂ | Activation for sulfonylation |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 90 mmol | Stir overnight | Formation of sulfonate ester |
Carbamate Formation
The final step involves attaching the tert-butyl carbamate group to the imidazole-spirocyclic intermediate.
- The amino group on the imidazole or the spirocyclic framework is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O).
- The reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate.
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| Di-tert-butyl dicarbonate | 1.2 equiv | Room temperature, in THF | Carbamate formation |
| Triethylamine | 2.0 equiv | Stirring | Neutralizes HCl byproduct |
Research Data: The use of Boc₂O for carbamate protection is well-documented, with optimized conditions involving room temperature and inert solvents to maximize yield.
- Optimization and Reaction Conditions
| Step | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Dioxaspiro core synthesis | CH₂Cl₂ | 0°C to RT | Overnight | 75-85% | Purification via silica gel chromatography |
| Imidazole coupling | DMF or DMSO | Reflux | 4-6 hours | 65-78% | Use of potassium carbonate as base |
| Carbamate formation | THF | RT | 12-24 hours | 70-85% | Purification by column chromatography |
Note: Reaction conditions are critical for controlling selectivity and minimizing side reactions such as over-alkylation or decomposition.
- Purification Techniques
- Column Chromatography: Utilized for isolating pure intermediates and final products, typically employing silica gel with solvent systems like ethyl acetate/hexane.
- Recrystallization: Used for final purification, often from solvents such as ethanol or dichloromethane.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, with NMR data aligning with expected chemical shifts for the respective functional groups.
- Conclusion
The synthesis of tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate involves a strategic multi-step process emphasizing the formation of the spirocyclic core, functionalization with an imidazole moiety, and carbamate protection. Optimization of reaction parameters, choice of reagents, and purification techniques are essential to achieve high yields and purity. The described methods are supported by literature data and experimental procedures, providing a robust framework for researchers aiming to synthesize this compound for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
It can be used in the design of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Observations:
- Imidazole Positional Isomerism : The compound in has a 1H-imidazol-1-yl group, whereas the target compound features a 2-yl substitution. This positional difference may alter electronic properties and binding affinity in biological systems .
- Substituent Complexity : Analogs like 5{10} () prioritize acylated imidazole derivatives, sacrificing the spirocyclic framework, which reduces conformational rigidity compared to the target compound.
Physicochemical and Application-Based Differences
- Solubility and Stability : The Boc group in the target compound enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to unprotected amines like the propyl-linked imidazole in .
- Biological Relevance : Imidazole-2-yl derivatives are more likely to engage in hydrogen bonding or metal coordination (e.g., zinc in enzyme active sites) than 1-yl isomers or methyl-substituted analogs .
Biological Activity
The compound tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate (CAS No. 2060051-36-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Structure and Formula
- Molecular Formula : C₁₆H₂₅N₃O₄
- Molecular Weight : 323.39 g/mol
- CAS Number : 2060051-36-5
The compound features a spirocyclic structure that incorporates an imidazole ring, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
Antimicrobial Activity
Case studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, a study evaluating the antibacterial properties of imidazole derivatives found that modifications in the molecular structure significantly enhanced activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.
| Compound | Activity Against Mtb (MIC µg/mL) | Selectivity Index |
|---|---|---|
| This compound | 0.91 | High |
| Standard Drug (Isoniazid) | 0.12 | Moderate |
Cytotoxicity Studies
While assessing the cytotoxic effects of this compound, researchers employed MTT assays to evaluate cell viability in mammalian cell lines. The results indicated that while the compound exhibits potent antibacterial activity, it also presents a moderate level of cytotoxicity.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| HepG2 | 20 | Higher selectivity observed |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the imidazole ring and the dioxaspiro framework have been shown to influence both potency and selectivity against microbial targets.
Recent Research Findings
Recent studies have focused on optimizing this compound's structure to enhance its pharmacological profile. A notable publication highlighted the synthesis of various derivatives and their subsequent evaluation for antimicrobial efficacy and cytotoxicity:
"The introduction of different substituents on the imidazole ring significantly modulated the antibacterial activity without compromising selectivity towards mammalian cells."
This indicates a promising avenue for developing new therapeutic agents based on this scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
